Product packaging for Quinoline-6,7-diol(Cat. No.:)

Quinoline-6,7-diol

Cat. No.: B13030417
M. Wt: 161.16 g/mol
InChI Key: IFMZKCMCMMMEKQ-UHFFFAOYSA-N
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Description

Quinoline-6,7-diol is a dihydroxylated quinoline derivative of significant interest in medicinal chemistry and chemical research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties, which include antibacterial, antiviral, anti-inflammatory, and anticancer activities . The specific positioning of the two hydroxyl groups on the 6 and 7 carbon atoms of the quinoline ring may influence its electron-donating capacity, metal-chelating potential, and overall interaction with biological targets, making it a valuable synthon for further chemical exploration . Quinoline derivatives are extensively investigated for their ability to inhibit various enzymes. Some quinoline-based compounds have been shown to act as inhibitors for targets such as tubulin, DNA methyltransferases, and cholinesterases, often through mechanisms like enzyme binding or DNA intercalation . The structural features of this compound suggest potential for similar interactions, warranting further investigation into its specific mechanism of action. Researchers value this compound as a key intermediate for the synthesis of more complex molecules and for probing biochemical pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle this material with appropriate safety precautions and verify all specific chemical properties, including solubility and stability, prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B13030417 Quinoline-6,7-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

quinoline-6,7-diol

InChI

InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H

InChI Key

IFMZKCMCMMMEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)O)O

Origin of Product

United States

Synthetic Methodologies for Quinoline 6,7 Diol and Analogs

Classical Cyclization Reactions Adapted for Dihydroxylated Quinoline (B57606) Systems

Traditional methods for quinoline synthesis, developed in the late 19th century, remain fundamental in organic chemistry. These reactions, such as the Skraup, Friedländer, Knorr, and Combes syntheses, typically involve the condensation and cyclization of anilines with various carbonyl compounds. iipseries.orgrsc.org For the synthesis of dihydroxylated quinolines like Quinoline-6,7-diol, these classical methods require appropriately substituted precursors to yield the desired oxygenation pattern.

Skraup-Type Reactions for 6,7-Dihydroxyquinoline Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous reaction that produces quinoline from aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orguop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the quinoline ring system. uop.edu.pkslideshare.net

To synthesize 6,7-dihydroxyquinoline, a 3,4-dihydroxyaniline precursor would be necessary. The harsh, acidic, and oxidative conditions of the Skraup reaction, however, pose a significant challenge to the stability of the hydroxyl groups, which are prone to oxidation and other side reactions. Modifications to the standard procedure, such as the use of milder oxidizing agents or protective group strategies for the hydroxyl moieties, are often necessary to achieve a successful synthesis. A notable "green" modification of the Skraup reaction utilizes microwave activation, which can significantly reduce reaction times. rsc.org For instance, the synthesis of 6-hydroxyquinoline (B46185) has been achieved with good yield using microwave assistance. rsc.orgtandfonline.com

Table 1: Key Features of the Skraup Synthesis

Feature Description
Reactants Aromatic amine (e.g., aniline), glycerol, strong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene). iipseries.org
Mechanism Dehydration of glycerol to acrolein, Michael addition, cyclization, and oxidation. uop.edu.pk
Advantages Simple starting materials, direct formation of the quinoline core. rsc.org

| Challenges | Exothermic and potentially violent reaction, harsh conditions unsuitable for sensitive functional groups. uop.edu.pk |

Friedländer-Type Condensations Involving o-Aminodiol Precursors

The Friedländer synthesis, discovered by Paul Friedländer in 1882, offers a more convergent approach by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, in the presence of an acid or base catalyst. iipseries.orgwikipedia.org This method is advantageous as it avoids the harsh oxidative conditions of the Skraup synthesis. researchgate.net

For the synthesis of this compound, a 2-amino-4,5-dihydroxybenzaldehyde or a related ketone would be the key precursor. The reaction would then proceed by condensation with a suitable carbonyl compound, such as acetaldehyde (B116499) or a ketone, followed by cyclodehydration to form the quinoline ring. wikipedia.orgresearchgate.net The success of this approach hinges on the availability and stability of the dihydroxylated o-aminoaryl carbonyl precursor. Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to facilitate the Friedländer condensation. wikipedia.org Recent advancements have explored more sustainable methods, such as electrochemically assisted Friedländer reactions and the use of reusable catalysts. tandfonline.comrsc.org

Table 2: Variations in Friedländer Synthesis Catalysis

Catalyst Conditions Yield Reference
Neodymium(III) Nitrate Hexahydrate - Functionalized quinolines iipseries.org
p-Toluene sulphonic acid - Poly-substituted quinolines iipseries.org
Molecular iodine - Substituted quinolines iipseries.org
Chloramine-T Acetonitrile (B52724), reflux Very good yields acgpubs.org

Knorr and Combes Synthesis Modifications for this compound

The Knorr and Combes syntheses are also classical methods that rely on aniline precursors. iipseries.org The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline. iipseries.orgorientjchem.org To obtain this compound via this route, a β-ketoanilide derived from 3,4-dihydroxyaniline would be required. The resulting product would be a 2-hydroxy-6,7-dihydroxyquinoline.

The Combes synthesis, on the other hand, involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgslideshare.net For the target compound, 3,4-dihydroxyaniline would be reacted with a β-diketone, followed by cyclization to yield a 2,4-disubstituted-6,7-dihydroxyquinoline. Both the Knorr and Combes syntheses offer alternative pathways but, like other classical methods, are dependent on the availability of the appropriately substituted aniline starting material.

Modern and Sustainable Synthetic Approaches to this compound

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for quinoline synthesis. These modern approaches often offer milder reaction conditions and the ability to construct complex quinoline scaffolds with high diversity.

Multicomponent Reactions (MCRs) for Diverse this compound Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net This approach is highly convergent and atom-economical. While direct synthesis of this compound via MCRs is not widely reported, the methodologies can be adapted. For example, a Povarov-type reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene, could potentially be used with a 3,4-dihydroxyaniline derivative to construct the dihydroxylated quinoline core. rsc.org Other MCRs, such as those catalyzed by iron(III) chloride, have been developed for the synthesis of various substituted quinolines and could be explored for the synthesis of this compound. rsc.org

A catalyst-free, one-pot multicomponent reaction involving benzene-1,3-diol, an aldehyde, ammonium (B1175870) acetate, and acetoacetanilide (B1666496) under microwave irradiation has been shown to produce quinoline derivatives in high yields and short reaction times, highlighting a greener approach. tandfonline.com

Transition Metal-Catalyzed Oxidative Annulation Strategies for this compound Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. ias.ac.in These methods often proceed through C-H activation and annulation pathways, offering novel and efficient routes to the quinoline core. mdpi.com Various transition metals, including rhodium, ruthenium, cobalt, copper, and silver, have been successfully employed in the synthesis of quinoline derivatives. mdpi.comlookchemmall.com

For the synthesis of this compound, a transition metal-catalyzed approach might involve the oxidative annulation of a 3,4-dihydroxyaniline derivative with an alkyne or another suitable coupling partner. For instance, copper-catalyzed reactions have been used for the synthesis of substituted quinolines through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in Similarly, ruthenium-catalyzed reactions have been developed for quinoline synthesis via an amine exchange reaction. lookchemmall.com A manganese(II)-complex has also been reported as an inexpensive and phosphine-free catalyst for the synthesis of N-heterocycles like quinolines. acs.org These modern methods hold promise for the efficient and regioselective synthesis of highly functionalized quinolines like this compound under milder conditions than their classical counterparts.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetaldehyde
Acrolein
Aniline
Benzene-1,3-diol
2-amino-4,5-dihydroxybenzaldehyde
3,4-dihydroxyaniline
6-hydroxyquinoline
2-hydroxy-6,7-dihydroxyquinoline
Nitrobenzene
Quinoline
Sulfuric acid
Glycerol
p-toluenesulfonic acid
Trifluoroacetic acid
Iron(III) chloride
Rhodium
Ruthenium
Cobalt
Copper
Silver

An in-depth examination of the synthetic approaches for this compound and its related analogs reveals a focus on innovative and efficient chemical transformations. This article delves into specific methodologies, emphasizing modern catalytic strategies that are shaping the synthesis of this important chemical scaffold.

3 C-H Activation Pathways in Dihydroxylated Quinoline Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more direct route to complex molecules by avoiding the pre-functionalization of starting materials. While methodologies for the direct synthesis of this compound via C-H activation are not extensively documented, the principles can be extrapolated from the synthesis of quinoline cores and the functionalization of related hydroxyquinoline structures.

Transition-metal catalysis is central to most C-H activation strategies for quinoline synthesis. mdpi.com Catalysts based on rhodium, cobalt, and palladium have been successfully employed. For instance, Rh(III)-catalyzed C-H activation of imidamide substrates and their cross-coupling with cyclopropanols has been used to synthesize 2-substituted quinolines. mdpi.com Another approach involves a cobalt-catalyzed tandem C-H activation/C-C cleavage process, coupling N-(quinolin-8-yl)-benzamide substrates with alkylidenecyclopropanes. mdpi.com

A key strategy for achieving site-selectivity in C-H functionalization relies on the use of directing groups. nih.gov These groups, which can be part of the substrate, coordinate to the metal catalyst and position it to activate a specific C-H bond. zenodo.org For the quinoline scaffold, the nitrogen atom of the ring itself or other appended groups can serve this directing function.

In the context of substituted hydroxyquinolines, a "programmed" multiple C-H functionalization has been demonstrated for the 4-hydroxyquinoline (B1666331) template. chemrxiv.orgnih.gov This sophisticated approach uses a sequence of directing groups to functionalize multiple positions on the quinoline ring. The process involves:

N-oxide Directed Functionalization : The initial functionalization at the C-2 and C-8 positions is guided by an N-oxide group. chemrxiv.orgnih.gov

Fries Rearrangement and Subsequent Functionalization : Following the removal of the N-oxide, an O-carbamoyl group at the C-4 position directs a Fries rearrangement to install a carboxamide at C-3. chemrxiv.orgnih.gov

Carbonyl-Directed Functionalization : The newly formed 4-quinolone core contains a carbonyl group that then directs the final functionalization at the C-5 position. chemrxiv.orgnih.gov

This programmed approach highlights the potential for precise, multi-site modifications of a quinoline core, a strategy that could theoretically be adapted for the synthesis of complex dihydroxylated quinolines like this compound.

Another relevant method is the silver-catalyzed cycloisomerization. A concise synthesis of a 7,8-dihydroxyquinoline derivative was achieved using a high-yielding Ag(I)-catalyzed cycloisomerization of an N-propargylaniline precursor to build the quinoline skeleton. mdpi.com This type of reaction, which forms the heterocyclic ring system, is a foundational step upon which further C-H functionalization could be performed to introduce additional complexity.

Catalyst/System Substrate Type Functionalized Position Key Strategy Reference
Rh(III)ImidamideC-2Cross-coupling with cyclopropanol mdpi.com
Co(III)N-(quinolin-8-yl)-benzamideOrtho to amideTandem C-H activation/C-C cleavage mdpi.com
N-oxide4-hydroxyquinolineC-2, C-8Directing Group chemrxiv.orgnih.gov
O-carbamoyl4-hydroxyquinolineC-3Fries Rearrangement chemrxiv.orgnih.gov
4-quinolone4-hydroxyquinolineC-5Directing Group chemrxiv.orgnih.gov
Ag(I)N-propargylanilineN/ACycloisomerization to form ring mdpi.com

4 Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of quinoline derivatives, focusing on aspects like solvent choice, catalyst efficiency, and energy consumption.

Solvent-Free and Aqueous Media Reactions: A significant advancement in green quinoline synthesis is the move away from traditional organic solvents. Microwave-assisted, catalyst-free, one-pot multicomponent reactions in aqueous media have been reported for the synthesis of (4-hydroxy)quinoline derivatives. rsc.org This method offers excellent yields and scalability while adhering to green principles. rsc.org Similarly, the synthesis of 8-hydroxyquinoline (B1678124) magnesium (MgQ₂) has been achieved by reacting the components in distilled water at elevated temperatures, yielding a product with high purity and good crystallinity. researchgate.net

Use of Benign Catalysts: The choice of catalyst is crucial. Green approaches favor non-toxic, inexpensive, and recyclable catalysts. For instance, bismuth chloride (BiCl₃) has been used as a non-corrosive and low-cost Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues. researchgate.net Another example is the use of basic cupric carbonate or copper hydroxide (B78521) as a copper source with a catalytic amount of sulfuric acid in water for the synthesis of oxine-copper, a derivative of 8-hydroxyquinoline. patsnap.com

Energy Efficiency: Energy-efficient techniques like microwave irradiation and mechanochemical activation are being employed. Microwave-assisted synthesis can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.net Mechanochemical activation, a solvent-free method involving grinding solid reactants together, has been used to synthesize 8-hydroxyquinoline barium (BaQ₂) with a yield of 99.6%. nih.gov This method not only enhances reaction rates but also can lead to products with improved material properties, such as better crystal forms. nih.gov

Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a core tenet of green chemistry. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom-economical. The Povarov reaction and copper-catalyzed domino reactions are examples of MCRs that can be used to assemble quinoline derivatives and could be adapted for this compound synthesis. vulcanchem.com

Green Principle Methodology/Example Specific Compound/Class Advantages Reference
Safer SolventsReaction in aqueous medium(4-hydroxy)quinolinesEliminates hazardous organic solvents rsc.org
Safer SolventsSynthesis in distilled water8-hydroxyquinoline magnesiumEnvironmentally benign, high purity researchgate.net
Benign CatalystsBismuth chloride (BiCl₃) catalysis4-hydroxy-2-quinolone analoguesNon-toxic, low-cost, available researchgate.net
Energy EfficiencyMicrowave-assisted synthesis(4-hydroxy)quinolinesReduced reaction times, high yields rsc.orgresearchgate.net
Energy EfficiencyMechanochemical activation8-hydroxyquinoline bariumSolvent-free, high yield, improved crystallinity nih.gov
Atom EconomyMulticomponent Reactions (MCRs)Quinoline derivativesHigh efficiency, reduced waste vulcanchem.com

While direct green synthesis routes for this compound are still an emerging area, the successful application of these principles to the synthesis of its structural analogs provides a clear and promising roadmap for future research and development.

Electrophilic Substitution Reactions on the this compound Scaffold

Electrophilic aromatic substitution in quinoline typically occurs on the benzene (B151609) ring, favoring positions 5 and 8. uop.edu.pkorientjchem.orgslideshare.net The pyridine (B92270) ring is generally deactivated towards electrophilic attack. However, in this compound, the presence of two strongly activating hydroxyl groups on the benzene ring significantly influences the regioselectivity of these reactions.

The hydroxyl groups are ortho- and para-directing, which would activate positions 5 and 8 for substitution. The directing effects are summarized below:

-OH at C6: Ortho-directing to C5 and C7 (C7 is already substituted). Para-directing to C8.

-OH at C7: Ortho-directing to C6 (already substituted) and C8. Para-directing to C5.

Therefore, electrophilic substitution is strongly directed to positions 5 and 8. Typical electrophilic substitution reactions include nitration and halogenation, though these must be conducted under carefully controlled conditions to prevent oxidation of the sensitive diol system.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

Reaction TypeReagentsPredicted Major Product(s)
NitrationDilute HNO₃5-Nitrothis compound and/or 8-Nitrothis compound
HalogenationBr₂ in a non-polar solvent5-Bromothis compound and/or 8-Bromothis compound
SulfonationFuming H₂SO₄ at 220°CQuinoline-5-sulfonic acid and Quinoline-8-sulfonic acid uop.edu.pk

Note: The harsh conditions typically required for sulfonation may lead to decomposition of the diol.

Nucleophilic Reactions and Transformations of this compound

The quinoline ring system is generally susceptible to nucleophilic substitution, primarily at the C2 and C4 positions, especially if a good leaving group is present or the nitrogen atom is activated (e.g., as an N-oxide). uop.edu.pkorientjchem.orgslideshare.net For this compound itself, direct nucleophilic aromatic substitution on the carbocyclic ring is unlikely due to the electron-donating nature of the hydroxyl groups.

However, nucleophilic attack can be directed to the pyridine ring. For instance, the Chichibabin reaction (amination with sodamide) typically yields 2-aminoquinolines. uop.edu.pk Transformations involving the hydroxyl groups are discussed in section 3.5.

Oxidative Transformations of the this compound System

The catechol moiety of this compound is highly susceptible to oxidation. This transformation is a key feature of its chemistry.

Quinone Formation: Mild oxidizing agents can convert the 6,7-diol to the corresponding ortho-quinone, quinoline-6,7-dione . This is a common reaction for catechol systems. The oxidation of the benzene ring in quinoline can occur with strong oxidizing agents like potassium permanganate (B83412) or nitric acid, leading to the formation of a diol intermediate that can be further cleaved. orientjchem.org

Oxidative Dehydrogenation: The pyridine ring of a quinoline can be aromatized from its tetrahydro- form. For example, 1,2,3,4-tetrahydroquinolines can be dehydrogenated to quinolines using catalysts like cobalt oxide under aerobic conditions. organic-chemistry.org While this compound is already aromatic, this pathway is relevant for its saturated precursors.

Reductive Pathways of the this compound Nucleus

Reduction of the quinoline system typically affects the nitrogen-containing pyridine ring.

Catalytic Hydrogenation: Mild reduction of quinoline with reagents like tin and hydrochloric acid results in the formation of 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction, such as with a platinum catalyst, can lead to the fully saturated decahydroquinoline. uop.edu.pk

Dearomatization: Recent methods have focused on the nucleophilic dearomatization of quinolines. acs.org For instance, quinolines can be converted to N-protected 1,2-dihydroquinolines, which can then undergo further reactions like hydroboration to yield substituted tetrahydroquinolines. acs.org These strategies could be applied to this compound, provided the hydroxyl groups are suitably protected.

Functional Group Interconversions at 6,7-Dihydroxy Positions

The two hydroxyl groups are primary sites for derivatization, allowing for significant modulation of the molecule's properties.

Etherification: The hydroxyl groups can be converted to ethers via reactions like the Williamson ether synthesis. This involves deprotonation with a base to form alkoxides, followed by reaction with an alkyl halide. This is a common strategy to install various alkyl or aryl groups.

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl groups into esters. This can be used to introduce a wide range of functional groups and is often employed to create prodrugs or modify pharmacokinetic properties.

Protection: Due to their reactivity, the diol functionality often requires protection during multi-step syntheses. Common protecting groups for catechols include acetonides (formed with acetone (B3395972) under acidic conditions) or silyl (B83357) ethers.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Derivatization is crucial for exploring the structure-activity relationships (SAR) of bioactive compounds. For this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on biological activity. georgiasouthern.edu

Key derivatization points for SAR studies include:

The 6,7-Diol Moiety: Converting the hydroxyls to ethers (e.g., methoxy (B1213986), ethoxy) or esters to probe the importance of hydrogen bond donating/accepting capabilities. orientjchem.org The presence of a hydroxyl or methoxy group at position 7 has been shown to be important for the antitumor activity of some quinoline derivatives. orientjchem.org

The Pyridine Ring: Introducing substituents at the C2 and C4 positions. For example, 2-chloro-3-formylquinolines serve as key intermediates for creating a variety of fused-ring systems and other derivatives. researchgate.net

The Carbocyclic Ring: Adding substituents at the C5 and C8 positions via electrophilic substitution to explore steric and electronic effects.

The Nitrogen Atom: Alkylation or acylation of the quinoline nitrogen can produce various quinolinium salts, altering the molecule's charge and reactivity. orientjchem.org

A study on quinoline-based neurotoxins involved creating analogs by removing or adding functional groups like ethyl, chloro, and fluoro groups to determine which parts of the structure were responsible for the biological effect. georgiasouthern.edu Similarly, SAR studies on quinoline-based anticancer drugs have shown that substitutions at positions 6, 7, and 8 can be critical for activity. orientjchem.org

Table 2: Examples of Derivatization for SAR Studies

Position of DerivatizationType of ModificationRationale for SARExample Reference Compound Class
C6, C7Etherification (e.g., -OCH₃)Investigate role of H-bond donation6,7-dimethoxyquinoline (B1600373) derivatives science.gov
C6, C7Esterification (e.g., -OAc)Modify polarity and probe for prodrug potentialAcetylated quinoline derivatives
C2Substitution (e.g., -Cl, -NH₂)Explore interactions in target binding pockets2-substituted quinolines orientjchem.org
C4Substitution (e.g., -Aryl, -Alkyl)Modulate lipophilicity and steric bulk4-substituted quinolines orientjchem.org
C8Substitution (e.g., -CF₃)Introduce electron-withdrawing groups8-trifluoromethylquinoline derivatives nih.gov
N1Alkylation (e.g., -CH₂CH₃)Introduce positive charge, alter solubilityN-Ethyl-octahydrobenzo(g)this compound

Spectroscopic Analysis of Quinoline 6,7 Diol

The structural elucidation of Quinoline-6,7-diol relies on various spectroscopic techniques. While a dedicated full analysis is not widely published, expected spectral data can be inferred from known data for similar quinoline (B57606) derivatives.

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0–8.5 ppm. Hydroxyl proton signals would also be present. vulcanchem.com
¹³C NMR Signals corresponding to the nine carbon atoms of the quinoline scaffold, with those bearing hydroxyl groups shifted downfield.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 161.16 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl) and C=N/C=C (aromatic ring) stretching vibrations.

Note: The exact chemical shifts and peak positions can vary depending on the solvent and other experimental conditions.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Quinoline-6,7-diol and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, including this compound and its analogues. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

One-Dimensional (1D) NMR Experiments

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of quinoline (B57606) derivatives.

¹H NMR: In ¹H NMR spectra of quinoline derivatives, aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. vulcanchem.com The hydroxyl protons of this compound are expected to appear as distinct signals, often in the range of δ 5.0–6.0 ppm, though their chemical shift can be influenced by solvent and concentration. vulcanchem.com The specific coupling patterns (spin-spin splitting) between adjacent protons provide crucial information about the substitution pattern on the quinoline ring. For instance, the coupling constants can help differentiate between protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system. acs.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, carbons bonded to the electronegative hydroxyl groups (C-6 and C-7) will be deshielded and appear at a higher chemical shift compared to other aromatic carbons. Predicted ¹³C NMR data for related quinolinediols are available in public databases. mimedb.org

A representative, albeit predicted, ¹H NMR spectrum for a quinoline derivative in D₂O shows distinct signals for the aromatic protons. The specific chemical shifts and coupling constants are instrumental in assigning each proton to its position on the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for a Quinoline Derivative

Proton Predicted Chemical Shift (ppm)
H-2 8.8
H-3 7.6
H-4 8.5
H-5 7.9
H-8 8.1

Note: Data is predictive and serves as an illustrative example. Actual values for this compound may vary.

Two-Dimensional (2D) NMR Experiments

To overcome the limitations of 1D NMR, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a more comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is invaluable for establishing the connectivity of protons within a spin system. researchgate.net It reveals which protons are coupled to each other, allowing for the tracing of proton networks throughout the molecule. For instance, a COSY spectrum would clearly show the correlation between H-5 and H-6, and H-7 and H-8 in a substituted quinoline. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. nih.govuncw.edu For example, an HMBC spectrum could show correlations from the hydroxyl protons to the C-6 and C-7 carbons, confirming their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. It is crucial for determining the stereochemistry and conformation of molecules.

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives, forming the basis for a definitive structural elucidation. uncw.edumdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool that provides the exact mass of a molecule with high precision. This allows for the determination of the elemental composition and, consequently, the molecular formula of this compound. The fragmentation patterns observed in the mass spectrum offer additional structural information.

The primary dissociation pathway for the quinoline radical cation in mass spectrometry involves the loss of a hydrogen cyanide (HCN) molecule, leading to the formation of a C₈H₆˙⁺ fragment ion. rsc.org The analysis of these fragment ions can provide insights into the structure of the parent molecule. rsc.org The fragmentation of quinoline derivatives can be complex, and the specific fragmentation pathways can be influenced by the nature and position of the substituents. nih.govuin-alauddin.ac.id For instance, the presence of hydroxyl groups in this compound would likely lead to characteristic fragmentation patterns, such as the loss of water or carbon monoxide.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3000-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. chemmethod.comchemmethod.com The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. dergipark.org.tr C-O stretching vibrations are typically observed around 1200-1300 cm⁻¹. chemmethod.com The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, would be found in the lower frequency region (below 900 cm⁻¹). astrochem.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and symmetric molecules. researchgate.net For quinoline derivatives, characteristic Raman bands are observed for the ring stretching modes. researchgate.netaip.org The vibrational spectra of quinoline derivatives have been studied in detail, and theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of the observed bands. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Quinoline Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
O-H Stretch 3000-3500 IR
Aromatic C-H Stretch 3000-3100 IR, Raman
C=C/C=N Ring Stretch 1500-1650 IR, Raman
C-O Stretch 1200-1300 IR
C-H Out-of-plane Bend < 900 IR

Note: These are general ranges and the exact positions of the bands for this compound may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions are typically π → π* and n → π* transitions.

The UV-Vis spectrum of quinoline and its derivatives generally exhibits strong absorption bands in the range of 270–320 nm, which are characteristic of the conjugated quinoline system. vulcanchem.comscielo.br The exact position and intensity of these absorption bands can be influenced by the substituents on the quinoline ring and the polarity of the solvent. scielo.brnih.govmdpi.com The introduction of hydroxyl groups, as in this compound, is expected to cause a shift in the absorption maxima (a chromic shift). The photophysical properties, such as fluorescence, of quinoline derivatives are also of significant interest and can be studied using fluorescence spectroscopy. scielo.brsolubilityofthings.com Some quinoline derivatives are known to be fluorescent, and their emission properties can be tailored by modifying their chemical structure. scielo.br

Table 3: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

Compound Type Typical λmax (nm) Transition Type
Quinoline 270-320 π → π*
Substituted Quinolines 230-450 π → π* and n → π*

Note: The specific absorption maxima for this compound will depend on the solvent and pH.

X-ray Diffraction for Solid-State Structural Determination

Advanced Chromatographic Methods for Isolation and Purity Assessment

The isolation and purity assessment of this compound in complex mixtures, such as reaction masses or biological extracts, relies on advanced chromatographic techniques. These methods separate the compound from impurities, starting materials, and byproducts, allowing for its accurate quantification and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), following a derivatization step, are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline derivatives, offering high resolution and sensitivity. libretexts.org For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode of separation. nih.govresearchgate.netnoveltyjournals.com

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound, being a polar molecule, has a moderate affinity for the nonpolar stationary phase, allowing for its effective separation from both more polar and less polar impurities. The retention time of the compound can be finely tuned by adjusting the composition and pH of the mobile phase. researchgate.net

Detailed research findings on the HPLC analysis of quinoline derivatives show that octadecyl silica (B1680970) (ODS or C18) columns are frequently used. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. iarc.frresearchgate.net The pH of the mobile phase can be critical, especially for compounds with ionizable groups like the hydroxyl functions on this compound, as it affects the compound's charge state and, consequently, its retention behavior. For some hydroxy-quinoline derivatives that act as chelating agents, specialized non-metallic columns and tubing may be necessary to achieve sharp, single peaks. nih.gov

Detection is commonly performed using a UV-Vis detector, as the quinoline ring system is strongly chromophoric. A Diode-Array Detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. iarc.fr For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

The following interactive table summarizes typical conditions for the HPLC analysis of quinoline derivatives, which are applicable to this compound.

Table 1: Typical HPLC Parameters for Quinoline Derivative Analysis
ParameterSpecificationRationale/Comment
ModeReversed-Phase (RP-HPLC)Suitable for separating polar to moderately nonpolar compounds. noveltyjournals.com
Stationary Phase (Column)Octadecyl Silica (C18), 3-5 µm particle sizeProvides excellent hydrophobic interaction for retaining quinoline structures. researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientGradient elution allows for the separation of compounds with a wide range of polarities. iarc.fr
pH ModifierFormic acid, acetic acid, or phosphate (B84403) bufferControls the ionization of phenolic hydroxyl groups to ensure consistent retention and peak shape.
Flow Rate0.8 - 1.2 mL/minStandard flow rate for analytical columns, balancing analysis time and resolution. researchgate.net
DetectionUV-Vis (e.g., 254 nm, 280 nm) or DADThe aromatic quinoline system provides strong UV absorbance for sensitive detection. iarc.fr

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its two polar hydroxyl groups, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. To overcome this limitation, a chemical derivatization step is required to convert the polar -OH groups into more volatile and thermally stable functional groups. jfda-online.com

The most common derivatization technique for compounds containing hydroxyl groups is silylation. mdpi.com This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.commdpi.com The resulting bis-trimethylsilyl ether of this compound is significantly more volatile and can be readily analyzed by GC-MS.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically one with a nonpolar stationary phase like a DB-5MS. madison-proceedings.com The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the derivatized molecules and fragments them in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net This allows for the unambiguous confirmation of the presence of the this compound derivative.

The following interactive table outlines the typical workflow and parameters for the GC-MS analysis of this compound following derivatization.

Table 2: GC-MS Parameters for Analysis of Derivatized this compound
StepParameterSpecification/Condition
1. Derivatization (Silylation)ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent like pyridine or acetonitrile. mdpi.comshimadzu.com
ConditionIncubation at 30-70°C for 30-90 minutes. mdpi.comshimadzu.com
2. GC-MS AnalysisColumnDB-5MS, HP-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness). madison-proceedings.com
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min).
Injection ModeSplitless or split, depending on concentration. madison-proceedings.com
Temperature ProgramInitial temp ~70°C, ramp at 10-20°C/min to a final temp of ~300°C.
MS DetectionElectron Ionization (EI) at 70 eV; Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. researchgate.net

Computational Chemistry and Theoretical Studies on Quinoline 6,7 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Quinoline-6,7-diol

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in understanding its fundamental chemical characteristics. uantwerpen.bejmaterenvironsci.com

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical stability, as well as the electronic and optical properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. uantwerpen.be The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical polarizability. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. uantwerpen.bemdpi.com

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals provides important insights into their reactive properties. uantwerpen.be DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to determine the energies of these orbitals. nih.govrsc.org For instance, studies on similar quinoline derivatives have shown that modifications to the quinoline core can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. uantwerpen.be

Table 1: Representative Frontier Molecular Orbital Data for Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Quinoline Derivative A-5.327-1.8363.49
Quinoline Derivative B-5.366-0.9314.35
Quinoxaline (B1680401) Derivative C-6.1473Not SpecifiedNot Specified

Note: Data is illustrative and based on findings for various quinoline and quinoxaline derivatives. jmaterenvironsci.comjksus.org Specific values for this compound require dedicated computational studies.

Global chemical reactivity descriptors, derived from the energies of frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. ijres.org These descriptors include the electrophilicity index (ω), chemical potential (μ), hardness (η), and softness (S).

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as the average of HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2. uantwerpen.be

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap: η = (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability and lower reactivity. ijres.orgsapub.org

Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. ijres.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). uantwerpen.bemdpi.com

These parameters are instrumental in comparing the reactivity of different quinoline derivatives and predicting their interaction behavior. sapub.org

Table 2: Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Softness (S)1 / ηMolecular polarizability
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capability

This table provides the general formulas and significance of the descriptors as established in computational chemistry literature. uantwerpen.bemdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. nih.govmdpi.com By employing functionals like B3LYP or CAM-B3LYP with appropriate basis sets, researchers can simulate the absorption spectra and identify the wavelengths of maximum absorption (λ_max). nih.govjksus.org

For quinoline derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, often revealing them to be of π → π* character within the conjugated system. jksus.org The accuracy of these predictions can be validated by comparing the computed spectra with experimentally obtained data. mdpi.com Such studies on related compounds have shown good agreement between theoretical and experimental λ_max values. nih.gov For example, a study on a chromeno-quinoline derivative calculated absorption peaks at 338.7 nm, 356.6 nm, and 422.2 nm. jksus.org

Analysis of Global Chemical Reactivity Descriptors (Electrophilicity Index, Chemical Potential, Hardness, Softness)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules, such as water or biological macromolecules. uantwerpen.benih.gov

These simulations, often performed using force fields like OPLS, can reveal stable conformations of the molecule and the nature of intermolecular interactions, such as hydrogen bonding. uantwerpen.be For instance, MD simulations have been used to investigate the stability of complexes formed between quinoline derivatives and target proteins, providing insights into their potential biological activity. researchgate.netmdpi.com A simulation time of several nanoseconds is typically used to allow the system to reach equilibrium. uantwerpen.be

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroxylated Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdovepress.com For dihydroxylated quinoline derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. dovepress.com

These models use calculated steric and electrostatic fields to correlate with the biological activity of the compounds. dovepress.com QSAR studies on substituted quinoline derivatives have been successfully used to predict their inhibitory activity against various enzymes and guide the design of new, more potent compounds. nih.govjapsonline.com The predictive power of a QSAR model is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). dovepress.com

Mechanistic Investigations of Reactions Involving this compound via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving quinoline derivatives, such as amidation or arylation, DFT calculations can map out the entire reaction pathway, identify transition states, and determine activation energies. acs.orgacs.org

These studies can explain the regioselectivity of reactions, for example, why a reaction occurs at a specific position on the quinoline ring. acs.orgacs.org Mechanistic investigations have revealed that factors like the stability of intermediates and the nature of the catalyst and solvent play a crucial role in determining the reaction outcome. acs.orgacs.org Computational studies have also been used to investigate proposed mechanisms in multicomponent reactions for the synthesis of quinoline derivatives. rsc.org

Tautomeric Equilibria and Stability Studies of this compound Isomers

Computational and theoretical investigations into the tautomeric equilibria and relative stability of this compound isomers are currently limited in publicly accessible scientific literature. While extensive research has been conducted on the tautomerism of other hydroxylated quinoline derivatives, such as 7-hydroxyquinoline (B1418103) and quinoline-2,6-diol, specific data regarding the 6,7-diol isomer remains scarce.

Theoretical studies on related quinoline compounds frequently employ Density Functional Theory (DFT) to analyze the potential tautomeric forms. rsc.orgnih.gov These studies typically focus on the keto-enol tautomerism, where a proton can transfer from a hydroxyl group to the nitrogen atom of the quinoline ring, resulting in the formation of a quinolinone. For dihydroxyquinolines, multiple tautomeric forms can exist, including dienol, keto-enol, and diketo species. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, aromaticity of the rings, and solvent effects. dergipark.org.trrsc.org

In analogous systems like 7-hydroxyquinoline, the enol tautomer is generally found to be the most stable form in the gas phase and in nonpolar solvents. dergipark.org.tr However, the presence and polarity of a solvent can significantly influence the tautomeric equilibrium. rsc.org Computational methods, such as DFT with the B3LYP functional, are commonly used to calculate the optimized geometries and relative energies of the different tautomers, providing insight into their stability. rsc.orgnih.gov For instance, studies on other heterocyclic systems demonstrate that the relative stability of tautomers can be finely tuned by structural modifications or the surrounding environment. softbeam.netvulcanchem.com

Although direct computational data for this compound is not available, it is anticipated that its tautomeric behavior would involve an equilibrium between the 6,7-dihydroxy (enol-enol) form and various keto-enol and diketo isomers. The relative energies of these forms would dictate their populations at equilibrium. The formation of intramolecular hydrogen bonds between the adjacent hydroxyl groups, and between the hydroxyl groups and the quinoline nitrogen, would likely play a significant role in determining the most stable tautomeric structures.

Future computational studies on this compound would be necessary to fully elucidate its tautomeric landscape. Such research would involve geometry optimization and frequency calculations for all plausible tautomers using established theoretical models. The results would provide valuable data on their relative stabilities, geometric parameters, and the energy barriers for interconversion, contributing to a more comprehensive understanding of the chemical properties of this compound.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies Involving Quinoline-6,7-diol and its Derivatives

This compound and its structural analogs have been the subject of various enzyme inhibition studies, demonstrating their potential to modulate the activity of several key enzymes. The specific substitutions on the quinoline (B57606) ring system play a crucial role in determining the potency and selectivity of these inhibitory effects.

Derivatives of quinoline have shown promise as inhibitors of various enzymes. For instance, certain quinolinonyl diketo acid derivatives have been identified as inhibitors of HIV-1 integrase (IN) and the RNase H function of reverse transcriptase. acs.org In one study, a derivative with a 3-chloropropyl substitution on the piperazine (B1678402) ring (12i) showed a half-maximal inhibitory concentration (IC50) of 0.05 μM against HIV-1 IN. acs.org Another derivative with an acetyl substitution (12d) had an IC50 of 0.08 μM. acs.org

Furthermore, quinoline-based compounds have been investigated for their potential to inhibit cholinesterases. A study on 2-aroylfuro[3,2-c]quinolines found that some of these derivatives displayed inhibitory activity against acetylcholinesterase (AChE). rsc.org Specifically, compounds 2a and 2c had IC50 values of 78.99 ± 2.75 μM and 27.52 ± 0.23 μM, respectively. rsc.org In silico studies have also suggested that certain quinoline derivatives may act as inhibitors of catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), enzymes relevant to neurodegenerative diseases. chemicalbull.comnih.gov

In the context of bacterial enzymes, PvdF, a hydroxyornithine transformylase enzyme essential for pyoverdine synthesis in Pseudomonas aeruginosa, has been identified as a target for quinoline derivatives. mdpi.com Pyoverdines themselves contain a 2,3-diamino-6,7-dihydroxyquinoline fluorophore. mdpi.comtandfonline.com Inhibition of enzymes like PvdF could disrupt bacterial iron acquisition and virulence. mdpi.commicrobialcell.com Additionally, monobactam-6,7-dihydroxyquinoline derivatives have been synthesized and shown moderate inhibition against ESKAPE pathogens, which are a group of bacteria with high rates of antibiotic resistance. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the features that enhance inhibitory activity. For example, research on a series of 2,3-disubstituted-6,7-dimethoxy(dihydroxy)quinoline derivatives indicated that a 6,7-dimethoxyquinoline (B1600373) scaffold was more favorable for anticancer activity than the 6,7-dihydroxyquinoline version. upums.ac.indoi.org

Table 1: Enzyme Inhibition by Quinoline Derivatives

Derivative Class Target Enzyme(s) Reported IC50 Values Source(s)
Quinolinonyl Diketo Acids HIV-1 Integrase 0.05 μM - 0.21 μM acs.org
2-Aroylfuro[3,2-c]quinolines Acetylcholinesterase (AChE) 27.52 - 78.99 μM rsc.org
2-Hydroxyquinoline analogs α-Glucosidase, α-Amylase 64.4 µg/mL (α-glucosidase), 130.5 µg/mL (α-amylase) researchgate.net
Monobactam-6,7-dihydroxyquinoline Bacterial enzymes (e.g., PBPs) Moderate inhibition observed researchgate.net
5,7-dichloro-8-hydroxyquinoline Carbonic Anhydrase I (hCA I) Kᵢ = 1.34 ± 0.16 µM researchgate.net

Interaction with Biomolecules: DNA Binding and Other Cellular Targets

The interaction of quinoline derivatives with essential biomolecules, particularly DNA, is a significant aspect of their biological activity. Many of these compounds are known to bind to DNA, often through an intercalation mechanism, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. capes.gov.brnih.gov

Studies have shown that for quinoline derivatives to intercalate, they often require a positively charged side chain. capes.gov.br The binding affinity can be quantified by association constants (K), which can be determined using techniques like NMR spectroscopy. capes.gov.br The interaction is driven by a combination of stacking effects from the aromatic core and salt bridges formed by ammonium (B1175870) centers in the side chains. capes.gov.br

Quinine, a well-known antimalarial drug containing a quinoline ring, has been shown to weakly intercalate into DNA when its quinoline ring is protonated, forming π-stacking interactions with the base pairs. nih.gov Molecular dynamics simulations suggest that the quinoline ring can adopt a t-shaped π-stacking geometry with the DNA bases, while the quinuclidine (B89598) headgroup interacts with the minor groove's phosphate (B84403) backbone. nih.gov

Other quinoline derivatives have also been investigated for their DNA binding capabilities. Tetrahydroindeno[1,2-b]pyrido[4,3,2-de]quinoline derivatives have been shown to bind to DNA, with the planar indeno[1,2-b]pyridinoquinoline (IPQ) chromophore enhancing the interaction. acs.org A study on azoimine quinoline derivatives found that these compounds bind strongly to DNA via intercalation in a spontaneous manner. researchgate.net

Beyond DNA, quinoline derivatives can also interact with other biomolecules like proteins. The same azoimine quinolines were found to interact with bovine serum albumin (BSA) through a static quenching process, indicating a binding interaction with the protein. researchgate.net This interaction with serum albumins can be significant for the pharmacokinetic properties of these compounds.

Mechanistic Pathways of Antioxidant Activity

The antioxidant properties of quinoline derivatives, particularly those with hydroxyl substitutions like this compound, are a key area of research. The primary mechanisms by which these compounds exert their antioxidant effects are through single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov

The presence of hydroxyl groups on the quinoline ring is crucial for this activity. chemicalbull.com These groups can donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to neutralize free radicals, thus preventing oxidative damage to cells. nih.gov Computational studies using parameters like bond dissociation energies (BDE) for HAT and ionization potential (IP) for SET have been employed to predict the antioxidant efficiency of various quinoline derivatives. chemicalbull.comnih.gov Some promising antioxidant derivatives were found to be more efficient than the reference compound Trolox. chemicalbull.com

Research on quinoline derivatives containing selenium also explored their antioxidant potential. scielo.br While these specific compounds did not show radical-scavenging activity against DPPH and ABTS radicals, they did exhibit an in vitro antioxidant effect against lipid peroxidation, suggesting other mechanisms of action might be involved. scielo.br One proposed mechanism for some organoselenium compounds is mimicking the activity of thiol peroxidase enzymes. scielo.br However, for the studied quinoline derivatives, this mechanism, along with radical scavenging, was ruled out, indicating that the antioxidant action could be due to other properties influenced by substitutions on the quinoline ring. scielo.br

Computational analysis of the reaction between hydroxyl radicals and quinoline indicates that the formation of OH adducts is a key step. acs.org The presence of catechol (dihydroxy) groups on quinoline derivatives is thought to enhance their neuroprotective activity, which is often linked to their antioxidant properties. mdpi.com

In Vitro Studies on Inhibition of Pathogen Replication

The quinoline scaffold is a core component of many compounds with antimicrobial and antiviral properties. vulcanchem.comontosight.ai Derivatives of this compound have been implicated in processes that are critical for pathogen survival and replication.

A notable example comes from the study of pyoverdines, which are siderophores produced by Pseudomonas species to acquire iron, a crucial element for their growth and virulence. tandfonline.comacs.org The chromophore of pyoverdines is a 2,3-diamino-6,7-dihydroxyquinoline derivative. mdpi.comtandfonline.comacs.orgscholarena.com This structural motif is essential for chelating iron. acs.org Since iron uptake is vital for bacterial survival, targeting the biosynthesis of pyoverdine is a potential strategy for developing new antibacterial agents. acs.orgmdpi.com Enzymes involved in the synthesis of the 2,3-diamino-6,7-dihydroxyquinoline chromophore, such as PvdF, are therefore attractive targets for inhibition. mdpi.commicrobialcell.com

In addition to antibacterial applications, quinoline derivatives have been recognized for their antiviral properties. vulcanchem.com While direct evidence for this compound is limited, its structural analogs are known to inhibit viral replication by targeting viral enzymes like proteases and polymerases. vulcanchem.com For instance, certain quinolinonyl diketo acid derivatives have demonstrated inhibitory activity against HIV-1 reverse transcriptase. acs.org

Furthermore, synthetic efforts have produced novel quinoline derivatives with potential antibacterial activity. Monobactam-6,7-dihydroxyquinoline derivatives have been synthesized and shown moderate inhibitory activity against ESKAPE pathogens, a group of multidrug-resistant bacteria. researchgate.net This highlights the potential of the 6,7-dihydroxyquinoline scaffold in the design of new antibacterial agents.

Influence on Cellular Processes: Apoptosis Induction in Cell Lines (Pre-clinical Models)

A significant aspect of the anticancer potential of quinoline derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net This pro-apoptotic activity makes them promising candidates for the development of new cancer therapies.

Studies have shown that various derivatives of quinoline can trigger apoptosis in different cancer cell lines. For example, a study on N-(quinolin-8-yl)quinolin-8-sulfonamide reported that it could induce DNA fragmentation, a hallmark of apoptosis, and that it potentially targets the NF-κB signaling pathway, which is crucial for cell survival. nih.gov

The 6,7-disubstituted quinoline scaffold has been a focus of such research. Structure-activity relationship studies have suggested that 6,7-dimethoxyquinoline derivatives may possess more favorable anticancer activity compared to their 6,7-dihydroxyquinoline counterparts. upums.ac.indoi.org This indicates that methylation of the hydroxyl groups at the 6 and 7 positions can influence the cytotoxic and pro-apoptotic effects of these compounds.

The induction of apoptosis by quinoline derivatives can be linked to their interaction with various cellular targets. As previously discussed, their ability to bind and damage DNA can trigger apoptotic pathways. nih.gov Furthermore, the inhibition of key enzymes involved in cell proliferation and survival can also lead to the initiation of apoptosis. An endogenous neurotoxin, N-methyl(R)-salsolinol, which is an isoquinoline (B145761) derivative, has been shown to induce apoptosis in dopamine (B1211576) neurons, suggesting that similar structures could have profound effects on cell fate. theses.cz

Biological Activity in Plant Systems: e.g., Rhizogenesis Stimulation and Related Mechanistic Research

Beyond human and microbial systems, quinoline derivatives have also demonstrated biological activity in plants. A notable area of research is their influence on rhizogenesis, the process of root formation. researchgate.netresearchgate.netdnu.dp.ua

Studies have investigated the effects of derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid and 2-((6-R-quinolin-4-yl)thio)acetic acid on root development in various plant species, including the pink rose (Rosa damascena) and Paulownia clones. researchgate.netresearchgate.netdnu.dp.ua These compounds have shown a high stimulating effect on rhizogenesis in vitro. researchgate.netdnu.dp.ua

The specific substitutions on the quinoline ring have a significant impact on this activity. For instance, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was found to be a more potent stimulator of rhizogenesis than the corresponding acid. researchgate.net Conversely, the presence of alkoxy groups at the 6th position and a methyl group at the 2nd position of the quinoline ring tended to reduce the root-stimulating activity of these compounds. researchgate.net Similarly, for 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives, those lacking alkoxy substituents at the 6th position and a methyl radical at the 2nd position were found to be the most toxic in some assays, which can be an inverse indicator of beneficial growth-promoting effects at lower concentrations. dnu.dp.ua

These findings suggest that the quinoline scaffold can be used to design new, effective, and low-toxicity substances for stimulating plant reproduction, particularly in the context of microclonal propagation. researchgate.netdnu.dp.ua The use of quinoline derivatives as fungicides in agriculture is also an area of active research. google.com

Table 2: List of Compound Names

Compound Name
This compound
2,3-diamino-6,7-dihydroxyquinoline
2-aroylfuro[3,2-c]quinoline
2-hydroxyquinoline
2-((6-R-quinolin-4-yl)thio)acetic acid
3-((6-R-quinolin-4-yl)thio)propanoic acid
5,7-dichloro-8-hydroxyquinoline
6,7-dimethoxyquinoline
8-hydroxyquinoline (B1678124)
Monobactam-6,7-dihydroxyquinoline
N-(quinolin-8-yl)quinolin-8-sulfonamide
N-methyl(R)-salsolinol
Quinine
Quinolinonyl diketo acid
Tetrahydroindeno[1,2-b]pyrido[4,3,2-de]quinoline

Applications in Materials Science and Industrial Chemistry

Quinoline-6,7-diol as Ligands in Coordination Chemistry

The presence of nitrogen and oxygen atoms in this compound makes it an excellent ligand for coordinating with various metal ions. This property is the foundation for its use in creating metal complexes with tailored catalytic and photophysical properties.

Synthesis and Characterization of Metal Complexes with this compound

Metal complexes of quinoline (B57606) derivatives are synthesized through various methods, including the condensation of quinoline aldehydes with amines followed by complexation with metal salts. nih.govacs.org The resulting Schiff base ligands, which can be bidentate or tridentate, readily coordinate with transition metal ions. nih.govckthakurcollege.net

The characterization of these complexes involves a suite of spectroscopic and analytical techniques. acs.orgnih.govajol.info Fourier-transform infrared (FTIR) spectroscopy is used to identify the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of functional groups. acs.orgresearchgate.net UV-visible spectroscopy provides information about the electronic transitions within the complex, which can be indicative of its geometry. nih.govajol.info Nuclear magnetic resonance (NMR) spectroscopy helps in elucidating the structure of the ligand and its complexes in solution. acs.orgajol.info Elemental analysis and mass spectrometry are employed to determine the elemental composition and confirm the molecular weight of the synthesized complexes. nih.govajol.info The geometry of these complexes, which can range from square-planar to octahedral, is often proposed based on the collective data from these characterization techniques. ajol.inforesearchgate.net

Catalytic Applications of this compound Metal Complexes

Quinoline-based metal complexes have demonstrated significant potential as catalysts in various organic transformations. ckthakurcollege.netthieme-connect.com The catalytic activity often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby facilitating reactions.

One notable application is in asymmetric catalysis, where chiral quinoline-containing ligands are used to synthesize enantiomerically enriched products. thieme-connect.com For instance, quinoline-based Schiff base metal complexes have been employed as catalysts in reactions such as the 1,4-addition of organozinc reagents to unsaturated ketones. thieme-connect.com Furthermore, some quinoline complexes have shown promise in oxidation catalysis. thieme-connect.com The versatility of the quinoline scaffold allows for synthetic modifications that can lead to the discovery of new enantioselective processes for synthesizing challenging chiral products. thieme-connect.com

Luminescent and Optoelectronic Properties in Material Science

The unique electronic structure of quinoline derivatives and their metal complexes gives rise to interesting luminescent and optoelectronic properties. mdpi.comresearchgate.net These materials are being explored for their potential in developing new photonic and optoelectronic devices. mdpi.comresearchgate.net

Quinoline-based compounds can exhibit high thermal and chemical stability, along with electron-transporting capabilities, which are desirable properties for optoelectronic applications. mdpi.com The electron-withdrawing nature of the quinoline ring plays a crucial role in the electron transportation process. mdpi.com By designing molecules that incorporate both electron-donating and electron-accepting moieties, it is possible to tune the intramolecular charge transfer (ICT) characteristics, which in turn influences the nonlinear optical (NLO) response. mdpi.comresearchgate.net

Studies have shown that the absorption and emission wavelengths of these compounds can be controlled by modifying their chemical structure. acs.org For example, attaching different functional groups to the quinoline core can shift the fluorescence emission. acs.org Some ruthenium(II) complexes with quinoline-based ligands have been shown to exhibit long-lived luminescent lifetimes, making them suitable for applications in light-driven charge separation processes. researchgate.net

This compound in Sensor Development and Chemosensing Applications

The ability of this compound and its derivatives to interact with specific analytes, often accompanied by a change in their optical properties, makes them excellent candidates for the development of chemical sensors. mdpi.comresearchgate.net These sensors can detect a variety of substances, including metal ions and biocides. mdpi.comnanobioletters.com

Quinoline-based fluorescent chemosensors are particularly noteworthy due to their high sensitivity and selectivity. nanobioletters.com The mechanism of sensing often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nanobioletters.com For instance, a quinoline-based Schiff base has been developed as a "turn-on" fluorescent sensor for cadmium ions (Cd²⁺), where the fluorescence intensity increases significantly upon binding with the ion. researchgate.net These sensors can provide real-time detection and are being explored for applications in environmental monitoring and biological imaging. nanobioletters.comacs.org

Below is an interactive table summarizing the chemosensing applications of some quinoline derivatives:

Quinoline DerivativeAnalyte DetectedSensing MechanismObservable Change
Quinoline-based Schiff baseCd²⁺Turn-on fluorescenceColorless to crimson yellow, yellow fluorescence under UV light
Quinoline-based hydrazoneTributyltin (TBT)Colorimetric/FluorimetricColorless to red, appearance of fluorescence
Quinoline-based receptorZn²⁺Chelation-Enhanced Fluorescence (CHEF)101-fold enhancement in fluorescence emission

Role in Agrochemical Research

Quinoline and its derivatives have long been recognized for their biological activities, which has led to their investigation in agrochemical research. nih.govresearchgate.netnih.gov They show potential as active ingredients in pesticides, herbicides, and even as plant growth stimulants. researchgate.netnih.gov

The broad spectrum of biological activities exhibited by quinoline compounds is a key factor driving their exploration in agriculture. researchgate.net Research is focused on developing quinoline-based agrochemicals that are effective and have a favorable environmental profile. nih.gov The synthetic flexibility of the quinoline scaffold allows for the creation of a large number of derivatives, which can be screened for specific agrochemical properties. ijraset.com While the direct application of this compound in commercial agrochemicals is not yet established, the general promise of the quinoline class of compounds continues to fuel research in this area. researchgate.netguidechem.com

Potential in Dye and Pigment Chemistry

The chromophoric nature of the quinoline ring system, particularly when substituted with auxochromic groups like hydroxyls, suggests its potential use in the synthesis of dyes and pigments. guidechem.comepa.gov Azo dyes, which are characterized by the -N=N- linkage, are a major class of synthetic colorants, and quinoline derivatives can be used as coupling components in their synthesis. ajol.inforesearchgate.net

The synthesis of azo dyes often involves the diazotization of an aromatic amine and its subsequent coupling with a suitable aromatic compound. ajol.info The resulting azo compounds can exhibit a wide range of colors. researchgate.net Quinoline derivatives have been utilized in the production of various dyes. epa.govrsc.org For instance, 2-(2-quinolyl)-1,3-indandione, a quinoline derivative, is used as a drug and cosmetic colorant. epa.gov The specific color and properties of the dye can be tuned by altering the substituents on the quinoline ring. researchgate.net

Future Research Directions and Unexplored Avenues for Quinoline 6,7 Diol

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives showing a vast range of biological activities and functional properties. orientjchem.orgrsc.org Quinoline-6,7-diol, a specific dihydroxylated analogue, presents a particularly interesting, yet underexplored, platform for future scientific investigation. The presence of the catechol moiety on the quinoline framework suggests significant potential for unique chemical reactivity and biological interactions. This article outlines promising future research directions aimed at unlocking the full potential of this compound.

Q & A

Q. Key Considerations :

  • Use dry conditions for POCl₃ reactions to avoid side products.
  • Monitor pH during hydrolysis to prevent over-acidification.

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at room temperature, away from oxidizers (e.g., peroxides) to prevent decomposition into carbon/nitrogen oxides .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Note : The compound is not listed under EPA toxic substances but requires adherence to laboratory hygiene protocols .

How can researchers optimize reaction conditions to enhance the yield of this compound derivatives?

Q. Advanced Research Focus

  • Catalytic Optimization : Replace POCl₃ with milder chlorinating agents (e.g., SOCl₂) to reduce byproducts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility during substitution reactions .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during hydroxylation steps minimize unwanted oxidation .

Q. Data-Driven Approach :

  • Use design of experiments (DoE) to test variables like molar ratios and reaction times.
  • Monitor progress via TLC or inline spectroscopy .

What analytical techniques are most effective for characterizing the structural configuration of this compound?

Q. Advanced Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 8.57 ppm for quinoline protons ).
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and planar deviations (e.g., methoxy groups ).
  • NOE Experiments : Confirm relative configurations of diol stereoisomers (e.g., syn vs. anti ).

Validation : Cross-reference MS data (e.g., m/z 224 [M+1] ) with computational simulations (DFT) .

How should researchers address discrepancies in spectroscopic data when analyzing this compound analogs?

Q. Advanced Research Focus

  • Triaging Contradictions :
    • Repeat experiments under identical conditions.
    • Validate purity via HPLC and elemental analysis .
  • Alternative Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Peer Consultation : Compare data with published crystallographic databases (e.g., CCDC) .

Example : Discrepancies in diol configuration may arise from solvent polarity effects during crystallization .

What strategies are recommended for evaluating the biological activity of this compound derivatives in vitro?

Q. Advanced Research Focus

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) via substitution to enhance bioactivity .
  • Assay Design :
    • Use enzyme-linked assays (e.g., kinase inhibition) with IC₅₀ calculations.
    • Validate cytotoxicity via MTT assays on cell lines .
  • Structure-Activity Relationship (SAR) : Correlate diol stereochemistry (syn vs. anti) with activity using molecular docking .

What are the key considerations for ensuring reproducibility in this compound synthesis protocols?

Q. Basic Research Focus

  • Documentation : Record exact molar ratios, solvent grades, and equipment calibration .
  • Batch Consistency : Use standardized reagents (e.g., POCl₃ from the same supplier) .
  • Data Transparency : Share raw NMR/MS files and crystallization parameters in supplementary materials .

Troubleshooting : Low yields may result from incomplete hydrolysis—confirm pH adjustment to 8–9 .

How can computational modeling be integrated with experimental data to predict this compound reactivity?

Q. Advanced Research Focus

  • Quantum Mechanics : Calculate bond dissociation energies (BDEs) to predict regioselectivity in substitution reactions .
  • Molecular Dynamics : Simulate solvent effects on crystallization to guide polymorph selection .
  • Machine Learning : Train models on existing quinoline derivative datasets to predict reaction outcomes .

Validation : Compare computed ¹H NMR shifts (e.g., Gaussian) with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.